molecular formula C15H19FN2O3S B2365570 N1-(3-fluoro-4-methylphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 1448123-81-6

N1-(3-fluoro-4-methylphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No. B2365570
CAS RN: 1448123-81-6
M. Wt: 326.39
InChI Key: WQKBVKJKCYLERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluoro-4-methylphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H19FN2O3S and its molecular weight is 326.39. The purity is usually 95%.
BenchChem offers high-quality N1-(3-fluoro-4-methylphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-fluoro-4-methylphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Techniques

A novel one-pot synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides demonstrates the versatility of similar compounds in chemical synthesis. This methodology offers a high-yielding, operationally simple route for producing both anthranilic acid derivatives and oxalamides, highlighting the potential for the synthesis of N1-(3-fluoro-4-methylphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide-like compounds in various chemical contexts (Mamedov et al., 2016).

Receptor Mechanisms and Drug Development

Research into receptor mechanisms and drug development has also been a significant application area. For instance, the study of orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats shows the impact of receptor antagonists on behavior. While not directly related to the chemical , it exemplifies the broader research into receptor mechanisms that compounds like N1-(3-fluoro-4-methylphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide could contribute to, particularly in understanding and targeting specific receptor pathways (Piccoli et al., 2012).

Pharmacokinetic Studies

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. An example of this research area is the detailed pharmacokinetic and metabolism study of S-1, a selective androgen receptor modulator, in rats. Such studies are essential for the development of new drugs and could be relevant for compounds similar to N1-(3-fluoro-4-methylphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide, especially in preclinical development phases to investigate ideal pharmacokinetic characteristics (Wu et al., 2006).

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3S/c1-10-3-4-11(7-12(10)16)18-14(20)13(19)17-8-15(21-2)5-6-22-9-15/h3-4,7H,5-6,8-9H2,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKBVKJKCYLERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCSC2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluoro-4-methylphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

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